

SAR156497 Aurora kinase inhibition IC50 values

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Compound Focus: SAR156497

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Quantitative Profiling of SAR156497

The table below summarizes the key inhibitory profile of SAR156497 against its primary targets.

Target	IC ₅₀ Value	Experimental Context
Aurora A	0.6 nM	Cell-free biochemical assay [1]
Aurora B	1 nM	Cell-free biochemical assay [1]
PDE3	4 μM (4000 nM)	Cell-free biochemical assay [1]

This data shows that SAR156497 is a highly potent and equipotent inhibitor of both Aurora A and Aurora B. Its activity against PDE3 is several thousand-fold weaker, indicating a selective profile for Aurora kinases [1].

Experimental Application Notes

Biochemical Kinase Inhibition Assay

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of SAR156497 against purified Aurora kinases.

- **Principle:** A radiometric or luminescent assay measures the transfer of the gamma-phosphate group of ATP to a substrate peptide or protein in the presence of the inhibitor.
- **Key Reagents:** Purified, active Aurora A or B kinase; ATP; peptide/protein substrate (e.g., Histone H3 for Aurora B); **SAR156497** (serial dilutions in DMSO); detection reagents (e.g., (^{33}P)-ATP for radiometric assays or ADP-Glo for luminescent assays).
- **Procedure:**
 - Prepare a reaction buffer suitable for kinase activity.
 - Incubate the kinase with varying concentrations of **SAR156497** for a pre-determined time.
 - Initiate the reaction by adding a mixture of ATP and substrate.
 - Stop the reaction after a specific period.
 - Quantify the amount of phosphorylated product.
 - Plot the inhibition data and calculate the IC_{50} value using non-linear regression analysis.

Cellular Target Engagement and Phenotypic Assay

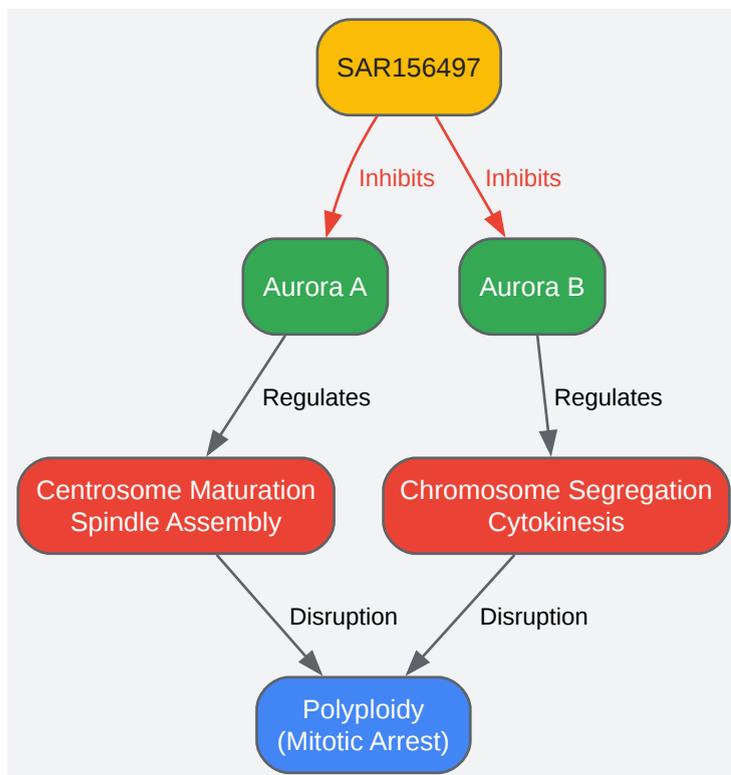
This protocol assesses the on-target effect of **SAR156497** in cultured cancer cells by monitoring biomarker phosphorylation and cell cycle progression.

- **Principle:** Inhibition of Aurora A and B in cells leads to loss of specific phosphorylation marks and causes characteristic mitotic defects and polyploidy.
- **Key Reagents:** Adherent cancer cell line (e.g., HCT116, HeLa); **SAR156497**; DMSO vehicle control; antibodies for Western blot (anti-phospho-Histone H3-Ser10, anti-phospho-Aurora A-Thr288); propidium iodide for cell cycle analysis.
- **Procedure:**
 - Seed cells and allow them to adhere.
 - Treat cells with a range of **SAR156497** concentrations (e.g., 1 nM to 1 μM) and a DMSO control for 24-48 hours.
 - **For biomarker analysis (Western Blot):**
 - Lyse cells and quantify protein.
 - Separate proteins by SDS-PAGE and transfer to a membrane.
 - Probe with antibodies against phospho-Histone H3 (Ser10) - a direct substrate of Aurora B - and phospho-Aurora A (Thr288) - an autophosphorylation site indicative of its activity.
 - **SAR156497** treatment should cause a concentration-dependent reduction in these phosphorylation signals [2].
 - **For phenotypic analysis (Cell Cycle/FACS):**
 - Harvest cells, fix, and stain DNA with propidium iodide.
 - Analyze DNA content by flow cytometry.
 - Inhibition of Aurora B prevents proper cytokinesis, leading to an accumulation of cells with 4N DNA content (polyploidy) after 48 hours of treatment, a hallmark of Aurora B inhibition

[2].

Aurora Kinase Signaling and Inhibitor Mechanism

The following diagram illustrates the central roles of Aurora kinases in mitosis and the cellular consequence of their inhibition by a compound like **SAR156497**.



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Aurora Kinase Function and Inhibitor Mechanism

Research Applications and Context

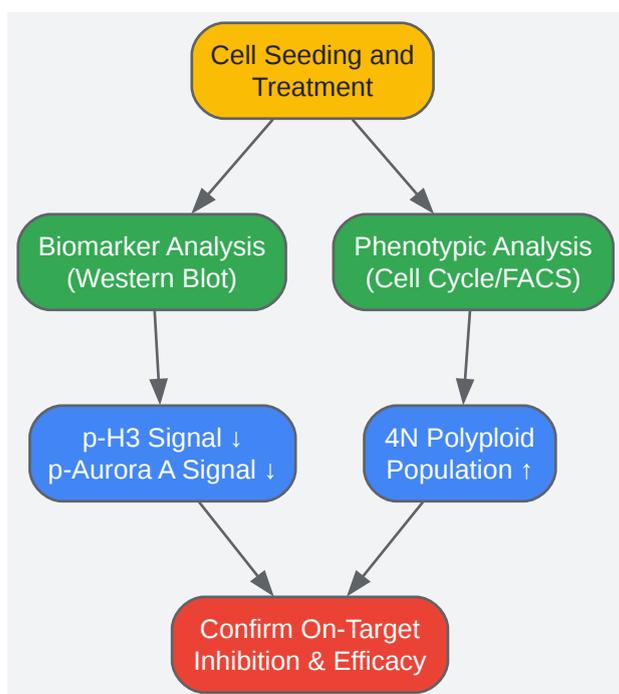
SAR156497 is primarily used as a **tool compound** for basic research due to its exceptional selectivity, which helps isolate the effects of Aurora kinase inhibition from other off-target activities [2] [3].

- **Mechanistic Studies:** Its high selectivity makes it ideal for delineating the specific roles of Aurora A and B in mitotic processes, cell cycle checkpoints, and their non-mitotic functions.

- **In Vivo Limitations:** While it has shown efficacy in animal models like colon adenocarcinoma xenografts, it has been reported to have a **narrow therapeutic window**, which may limit its clinical translation [2].
- **Structural Insights:** The binding mode of **SAR156497** has been elucidated through X-ray crystallography (PDB ID: **4UZZ**), providing a structural basis for its high selectivity, which can inform the design of next-generation inhibitors [4].

Experimental Workflow

A typical workflow for characterizing the effects of **SAR156497** in a cellular model is summarized below.



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Workflow for Cellular Characterization

Key Questions for Researchers

When incorporating **SAR156497** into your research, consider the following:

- What is the optimal treatment duration for observing the desired phenotypic outcome (e.g., short-term for mitotic arrest vs. long-term for polyploidy and cell death) in your specific cell model?

- Have you included appropriate controls, such as a structurally distinct Aurora inhibitor (e.g., VX-680, Alisertib) to help confirm that observed phenotypes are on-target?
- How does the selectivity profile and potency of **SAR156497** compare to other Aurora inhibitors in the context of your specific research question?

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References

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